molecular formula C11H10BrNS B069922 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 181424-15-7

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No. B069922
M. Wt: 268.17 g/mol
InChI Key: JIYKQPNREFZLCN-UHFFFAOYSA-N
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Description

Introduction 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole belongs to the class of thiazoles, a type of heterocyclic compound that has gained attention due to their diverse chemical properties and applications in various fields, including organic synthesis and material science.

Synthesis Analysis The synthesis of thiazole derivatives involves various strategies, such as the reaction of 1,3-dithietane as a starting material and further reactions to yield different derivatives (Paepke et al., 2009). Another approach involves the reaction of 2-alkylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles (Litvinchuk et al., 2018).

Molecular Structure Analysis The molecular structure of thiazole derivatives is often confirmed by techniques such as X-ray diffraction. The orientation and bonding in the crystal structures of thiazole compounds demonstrate various intra- and intermolecular interactions, contributing to their stability and chemical properties (Pyrih et al., 2023).

Chemical Reactions and Properties Thiazole derivatives exhibit a range of chemical reactions. For instance, the reaction of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles with S,O,N-nucleophiles allows for the selective synthesis of functionalized derivatives (Litvinchuk et al., 2018). Their reactivity is influenced by the presence of different substituents, leading to varied chemical behaviors.

Physical Properties Analysis The physical properties of thiazole derivatives are characterized by their molecular structure. Crystallographic studies provide insights into their spatial arrangement and intermolecular interactions, which are crucial for understanding their physical characteristics (Pyrih et al., 2023).

Chemical Properties Analysis The chemical properties of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole and related compounds are diverse. They include aspects like reactivity towards various nucleophiles, stability under different conditions, and the ability to form complex structures with other molecules. These properties are often investigated through experimental and theoretical studies, including density functional theory (DFT) calculations (Ebersbach et al., 2022).

Scientific Research Applications

  • Biological Experiments

    • Bromomethyl compounds are used as multifunctional dyes in biological experiments . They help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
    • The methods of application or experimental procedures vary depending on the specific experiment being conducted. The dye is typically applied to the biological sample, which is then observed under appropriate conditions .
    • The outcomes of these experiments can include enhanced understanding of cell structures and functions, improved ability to distinguish between different cell types, and more effective tracking of biomolecules .
  • Synthesis of Furan-2-enones

    • Bromomethyl compounds are used in the synthesis of furan-2-enones based on fructose . These compounds have been found to affect free-radical oxidation in model systems, particularly suppressing the generation of reactive oxygen species .
    • The method involves Wittig reactions of various phosphoranes with 5-hydroxymethylfurfurol (5-HMF) and its derivatives . The reaction products are isolated by flash chromatography over silica gel .
    • The outcomes of these syntheses include the production of new enones that have potential antioxidant activity .
  • Alkylating Agent

    • Bromomethyl compounds are used as alkylating agents. They are also used as reagents for the synthesis of cyclopropanes and as catalysts for a variety of reactions.
    • The methods of application or experimental procedures depend on the specific reaction being conducted.
    • The outcomes of these reactions can include the synthesis of new compounds or the acceleration of certain chemical reactions.

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve identifying potential applications for the compound, suggesting modifications to improve its properties, or proposing further studies to better understand its properties or mechanisms.


Please note that this is a general approach and the specific details would depend on the compound . For a specific compound like “5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole”, you would need to consult scientific literature or databases for information, or conduct experimental studies if the information is not available.


properties

IUPAC Name

5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYKQPNREFZLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383713
Record name 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
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Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole

CAS RN

181424-15-7
Record name 5-(Bromomethyl)-4-methyl-2-phenylthiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromomethyl-4-methyl-2-phenyl-thiazole
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